2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide
Description
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core modified with sulfur-containing substituents. Key structural attributes include:
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S3/c20-10-4-6-13(7-5-10)25-16-15(30-19(25)28)17(27)24-18(23-16)29-9-14(26)22-12-3-1-2-11(21)8-12/h1-8H,9H2,(H,22,26)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCPBAHHGUHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR. It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical Pathways
The compound’s interaction with EGFR affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, the compound prevents the activation of this pathway, leading to cell cycle arrest and apoptosis.
Biological Activity
The compound 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule with a unique thiazolo-pyrimidine core structure. Its molecular formula is , and it has shown potential in various biological activities, particularly in the field of medicinal chemistry.
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Thiazolo-pyrimidine core : This multi-ring structure is known for its diverse biological properties.
- Chlorophenyl and fluorophenyl groups : These substituents can enhance lipophilicity and influence the compound's interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that thiazolo-pyrimidine derivatives can inhibit bacterial growth. For example, compounds with similar structures have been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties .
- The minimum inhibitory concentration (MIC) values for these compounds are typically in the low micromolar range, indicating potent activity .
- Anticancer Properties :
- Enzyme Inhibition :
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The thiazolo-pyrimidine structure allows for binding to key molecular targets such as enzymes or receptors.
- The presence of sulfur and nitrogen atoms in its structure may facilitate interactions through hydrogen bonding or coordination with metal ions.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Evaluation :
- Molecular Docking Studies :
Comparative Analysis
To illustrate the unique properties of This compound , a comparison with other related compounds is presented below:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Thiazole Derivative A | Thiazole | Antimicrobial | Simple structure |
| Pyrimidine Analog B | Pyrimidine | Antiviral | Nucleobase mimic |
| Sulfonamide C | Sulfonamide | Antibacterial | Sulfonamide moiety |
| Target Compound | Thiazolo-Pyrimidine | Antimicrobial, Anticancer | Multi-ring structure with diverse functional groups |
Comparison with Similar Compounds
Structural Analog 1: Thieno[3,2-d]pyrimidine Derivative
Compound: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide .
- Key Differences: Core structure: Thieno[3,2-d]pyrimidine vs. thiazolo[4,5-d]pyrimidine. Substituents: Trifluoromethylphenyl (electron-withdrawing) vs. 3-fluorophenyl (moderate electronegativity).
- Impact: The trifluoromethyl group increases metabolic resistance but may reduce solubility compared to the target compound’s 3-fluorophenyl group. Thieno vs.
Structural Analog 2: Thiophene/Thieno[2,3-d]pyrimidine Hybrid
Compound: 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide .
- Key Differences :
- Substituents : Chloroacetohydrazide vs. thio-linked acetamide.
- Ring saturation : Tetrahydrobenzo group enhances rigidity.
- Bioactivity: Exhibits cytotoxicity with IC50 >5 μM in some cell lines, suggesting moderate potency .
Functional Group Modifications in Related Compounds
Computational and Pharmacological Insights
- Docking Studies : Glide XP scoring () highlights the importance of hydrophobic enclosure and hydrogen bonding. The target compound’s 3-fluorophenyl group may form stronger hydrogen bonds than the trifluoromethyl group in Analog 1, improving binding affinity in enclosed pockets .
- Therapeutic Selectivity: notes that certain ferroptosis-inducing compounds (FINs) exhibit selectivity for cancer cells. The target compound’s thioxo group could act as a redox-active moiety, triggering ferroptosis with a wider therapeutic window than non-thiolated analogs .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolo[4,5-d]pyrimidin core is synthesized via a one-pot cyclocondensation reaction:
Procedure :
- 6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyrimidin-5-ol (1) is reacted with chloroacetyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C.
- The intermediate undergoes intramolecular cyclization in the presence of triethylamine (TEA) at 80°C for 6 hours.
Reaction Mechanism :
- Chloroacetyl chloride reacts with the pyrimidine amine, forming an amide bond.
- Nucleophilic displacement of chloride by the thiolate group generates the thiazole ring.
Optimization :
Alternative Route via Suzuki-Miyaura Coupling
For introducing the 4-chlorophenyl group post-cyclization:
Steps :
- Synthesize 5-bromo-thiazolo[4,5-d]pyrimidin-7-one (2) via bromination of the core.
- Perform Suzuki coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ in 1,4-dioxane/water (3:1) at 100°C.
Yield : 82–85% after column chromatography (silica gel, ethyl acetate/hexane).
Functionalization at Position 5: Thioether Bridge Installation
Nucleophilic Aromatic Substitution
The thioether linkage is introduced via displacement of a leaving group (e.g., chloride) at position 5:
Protocol :
- 5-Chloro-thiazolo[4,5-d]pyrimidin-7-one (3) is treated with 2-mercapto-N-(3-fluorophenyl)acetamide (4) in ethanol.
- Potassium carbonate (K₂CO₃) is added to deprotonate the thiol, facilitating SNAr substitution.
Conditions :
Side Reaction Mitigation :
- Use of molecular sieves (4Å) prevents oxidation of the thiol to disulfide.
Oxidative Coupling Approach
For substrates lacking a pre-installed leaving group:
Method :
- React thiazolo[4,5-d]pyrimidin-7-one-5-thiol (5) with N-(3-fluorophenyl)chloroacetamide (6) in the presence of I₂ as an oxidizer.
- Conduct the reaction in tetrahydrofuran (THF) at room temperature for 24 hours.
Yield : 58% with 90% purity by HPLC.
Acetamide Side Chain Synthesis
Amidation of 2-Chloroacetyl Chloride
Steps :
- 3-Fluoroaniline (7) is stirred with 2-chloroacetyl chloride in dichloromethane (DCM) at 0°C.
- Triethylamine (TEA) is added dropwise to scavenge HCl.
Product : 2-Chloro-N-(3-fluorophenyl)acetamide (6) is obtained in 89% yield after aqueous workup.
Integrated Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines core formation and side-chain installation:
Procedure :
- Mix 6-amino-4-(4-chlorophenyl)-2-thioxopyrimidin-5-ol (1), 2-chloro-N-(3-fluorophenyl)acetamide (6), and K₂CO₃ in DMF.
- Heat at 120°C under microwave irradiation (300 W) for 20 minutes.
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 4.52 (s, 2H, SCH₂), 3.89 (s, 2H, CH₂CO).
- HRMS (ESI+) : m/z calcd for C₁₉H₁₂ClFN₄O₂S₃ [M+H]⁺: 479.0; found: 479.1.
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
Low Solubility of Intermediates
- Mitigation : Employ DMSO/EtOH (1:1) as a solvent system for thioether coupling steps.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
The compound integrates a thiazolo[4,5-d]pyrimidine core, a 4-chlorophenyl group, and a 3-fluorophenylacetamide moiety. The thioxo group at position 2 enhances electrophilicity, while the fluorinated aromatic system modulates lipophilicity and metabolic stability . Methodologically, use X-ray crystallography or DFT calculations to confirm stereoelectronic effects, and correlate structural motifs with bioactivity via SAR studies .
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?
Synthesis typically involves:
- Step 1 : Condensation of 4-chlorophenyl isothiocyanate with a thiazolo-pyrimidine precursor under basic conditions (e.g., triethylamine in DMF) .
- Step 2 : Thioether formation via nucleophilic substitution with N-(3-fluorophenyl)acetamide derivatives. Key parameters include temperature control (60–80°C), anhydrous solvents, and chromatographic purification (HPLC/Silica gel) to isolate intermediates .
Q. How is purity and structural integrity validated during synthesis?
Use orthogonal analytical methods:
- HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 504.08).
- NMR : Verify absence of rotamers (e.g., ¹H NMR in DMSO-d₆: δ 10.2 ppm for acetamide NH) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Apply Design of Experiments (DoE) to screen variables:
- Factors : Solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for dehalogenation), and stoichiometry.
- Response Surface Methodology (RSM) : Maximize yield (e.g., 78% → 92%) by optimizing temperature (70°C) and reaction time (12 hr) .
- Scale-up challenges : Address exothermicity via controlled addition and in-line IR monitoring .
Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across assays)?
- Assay validation : Compare in vitro (e.g., enzyme inhibition) vs. in vivo (murine models) results.
- Orthogonal assays : Use SPR (surface plasmon resonance) to measure binding kinetics alongside cellular assays.
- Meta-analysis : Adjust for variables like solvent (DMSO concentration ≤0.1%) and cell line variability (HEK293 vs. HeLa) .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 inhibition and logP (calculated: 3.2).
- Molecular Dynamics (MD) : Simulate interactions with hERG channels to assess cardiotoxicity risk .
Methodological Recommendations
- Contradiction resolution : Replicate studies under standardized conditions (e.g., pH 7.4 buffer for solubility assays) .
- Advanced characterization : Employ tandem MS/MS for metabolite identification and cryo-EM for target engagement studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
